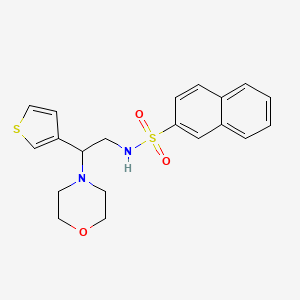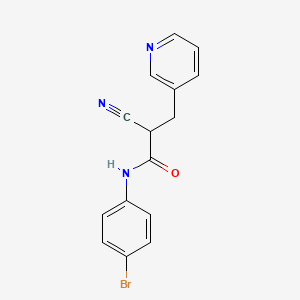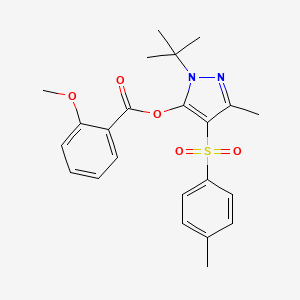
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C24H24N6O3S and its molecular weight is 476.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Synthetic Pathways and Derivatives
Research has focused on synthesizing novel compounds with pyrimidine and triazole cores, demonstrating their potential in creating a wide range of derivatives for various applications. For example, the synthesis of novel benzodifuranyl, triazines, and thiazolopyrimidines derived from specific starting materials has been reported, showcasing methods to create compounds with potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Activities
Several studies have synthesized and evaluated the antimicrobial and anticancer activities of pyrimidine and triazole derivatives. For instance, the antimicrobial evaluation of novel [1,2,4]triazolo[4,3-a]pyrimidines and related compounds indicates their potential as antimicrobial agents (Gomha, Mohamed, Zaki, Ewies, Elroby, & Elroby, 2018).
Chemical Structure and Properties
Structural Elucidation
Studies involving the detailed structural elucidation of these compounds are common, highlighting their complex chemical nature and the importance of understanding their molecular frameworks for further application in medicinal chemistry and materials science (Hassneen & Abdallah, 2003).
Computational Studies
Computational chemistry methods are often used to predict the behavior and interaction of these compounds with biological targets, aiding in the design of molecules with desired biological activities. For example, the study on the enhancement of molecular imprinted polymer as organic fillers on bagasse cellulose fibers includes biological evaluation and computational calculations, demonstrating the interdisciplinary approach in researching these compounds (Fahim & Abu-El Magd, 2021).
Applications in Drug Design
Anti-Inflammatory and Analgesic Agents
The potential for these compounds to serve as anti-inflammatory and analgesic agents is highlighted, with some compounds showing high COX-2 selectivity and significant analgesic and anti-inflammatory activities, suggesting their utility in drug development (Abu‐Hashem et al., 2020).
Antitubercular Activity
The design, synthesis, and characterization of triazole derivatives as potential anti-tuberculosis agents illustrate the ongoing efforts to combat tuberculosis through novel chemical entities. These studies often involve assessing the efficacy of synthesized compounds against Mycobacterium tuberculosis strains (Venugopala et al., 2016).
Propriétés
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3S/c1-16-6-5-9-19(12-16)30-20(13-18-14-21(31)27-23(33)26-18)28-29-24(30)34-15-22(32)25-11-10-17-7-3-2-4-8-17/h2-9,12,14H,10-11,13,15H2,1H3,(H,25,32)(H2,26,27,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIZFGPPGCXDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NCCC3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2859735.png)
![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)



![1-(4-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2859749.png)

![4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2859752.png)
![2-(7-(4-bromophenyl)-3,8-dioxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859753.png)
![2-(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2859754.png)


![N-[4-(1-Aminoethyl)phenyl]methanesulfonamide;dihydrochloride](/img/structure/B2859758.png)